2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid
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Overview
Description
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid is a complex organic compound known for its unique structural properties It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid typically involves multiple steps, starting with the protection of the amine group using the Fmoc group. The oxolan ring is then introduced through a series of reactions, including cyclization and functional group transformations. Common reagents used in these steps include Fmoc chloride, bases like triethylamine, and solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the process and ensure consistency in production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amine group during synthesis, allowing for selective reactions to occur. The oxolan ring can participate in various chemical interactions, contributing to the compound’s overall reactivity and functionality .
Comparison with Similar Compounds
Similar Compounds
- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric acid
- 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid
- 9-Fluoreneacetic acid
Uniqueness
Compared to similar compounds, 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid stands out due to its unique combination of the Fmoc group and the oxolan ring. This combination provides distinct reactivity and functional properties, making it particularly useful in peptide synthesis and other specialized applications .
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(24)9-13-10-26-12-19(13)22-21(25)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUQFAWZSPWKKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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